molecular formula C26H18N2O4 B15014117 1-Nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene

1-Nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene

Cat. No.: B15014117
M. Wt: 422.4 g/mol
InChI Key: VXJQKIZRZVQMEM-UHFFFAOYSA-N
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Description

1-Nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene is an organic compound with a complex structure that includes nitro groups and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene typically involves multi-step organic reactions. One common method includes the nitration of phenyl compounds followed by coupling reactions to introduce the nitrophenyl and diphenylethenyl groups. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions using advanced chemical reactors. The process is optimized for efficiency, safety, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene is unique due to its complex structure, which provides a combination of multiple functional groups and aromatic rings.

Properties

Molecular Formula

C26H18N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

1-nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene

InChI

InChI=1S/C26H18N2O4/c29-27(30)23-15-11-21(12-16-23)26(22-13-17-24(18-14-22)28(31)32)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H

InChI Key

VXJQKIZRZVQMEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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